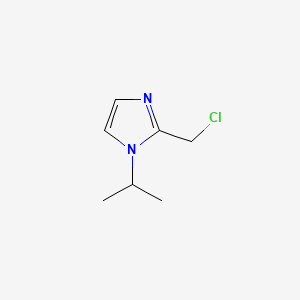
2,2-Dimethyl-5-hexenoic acid
Vue d'ensemble
Description
2,2-Dimethyl-5-hexenoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-5-hexenoic acid is1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Applications De Recherche Scientifique
-
Scientific Field: Entomology
- Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of mosquito behavior . Mosquitoes use a number of attractive stimuli, including host odors, to locate their hosts .
- Methods of Application : In the referenced study, researchers tested a range of structurally different substrates of natural and unnatural origin in vitro . They also confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
- Results : The antenna of female Ae. albopictus exhibited a dose-dependent EAG response up to 10 −3 g of l-lactic acid, trans-2-methyl-2-pentenoic acid, 2-octenoic acid, trans-2-hexen-1-ol, and 1-octen-3-ol stimulations .
-
Scientific Field: Flavor and Fragrance Chemistry
-
Scientific Field: Organic Synthesis
-
Scientific Field: Material Science
-
Scientific Field: Biochemistry
- Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of enzyme activity . Certain enzymes, such as those found in strawberries (Fragaria × ananassa), are capable of glucosylating a range of structurally different substrates of natural and unnatural origin .
- Methods of Application : In the referenced study, researchers tested a range of substrates in vitro and confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
- Results : The results suggest that the enzyme is involved in the detoxification of xenobiotics in accordance with its induction by oxidative stress .
-
Scientific Field: Industrial Chemistry
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVXOGESOTATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441969 | |
| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-hexenoic acid | |
CAS RN |
58203-68-2 | |
| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)











